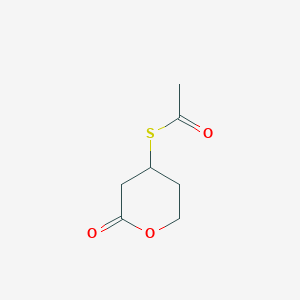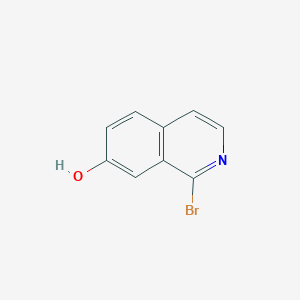![molecular formula C13H14F3N B13515142 rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13515142.png)
rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids, specific solvents, and precise temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance binding affinity and specificity in drug design.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,5S)-1-(m-Tolyl)-3-oxabicyclo[3.1.0]hexan-2-one
- rac-(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane
Uniqueness: rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and binding affinity, which are crucial for its use in research and industry.
Eigenschaften
Molekularformel |
C13H14F3N |
|---|---|
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)12-6-11(12)8-17(9-12)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-,12-/m0/s1 |
InChI-Schlüssel |
QPNTZZXQMXCJST-RYUDHWBXSA-N |
Isomerische SMILES |
C1[C@@H]2[C@]1(CN(C2)CC3=CC=CC=C3)C(F)(F)F |
Kanonische SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)




![7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13515091.png)
![1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13515111.png)



![2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13515127.png)
![[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B13515131.png)

